sodium;2-(4-chlorophenyl)-2-methoxyacetic acid
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Overview
Description
Sodium;2-(4-chlorophenyl)-2-methoxyacetic acid is an organic compound with a molecular structure that includes a sodium ion, a chlorophenyl group, and a methoxyacetic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(4-chlorophenyl)-2-methoxyacetic acid typically involves the reaction of 4-chlorobenzyl chloride with sodium methoxyacetate. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(4-chlorophenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Sodium;2-(4-chlorophenyl)-2-methoxyacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium;2-(4-chlorophenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorophenyl structure.
Sodium 2-[5-(4-chlorophenyl)-pentyl]-oxirane-2-carboxylate: A hypoglycemic agent with a chlorophenyl group.
Uniqueness
Sodium;2-(4-chlorophenyl)-2-methoxyacetic acid is unique due to its specific combination of a chlorophenyl group and a methoxyacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
93283-84-2 |
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Molecular Formula |
C9H9ClNaO3+ |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
sodium;2-(4-chlorophenyl)-2-methoxyacetic acid |
InChI |
InChI=1S/C9H9ClO3.Na/c1-13-8(9(11)12)6-2-4-7(10)5-3-6;/h2-5,8H,1H3,(H,11,12);/q;+1 |
InChI Key |
RZHFQDXUHVJDNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)Cl)C(=O)O.[Na+] |
Origin of Product |
United States |
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